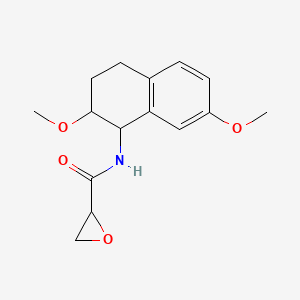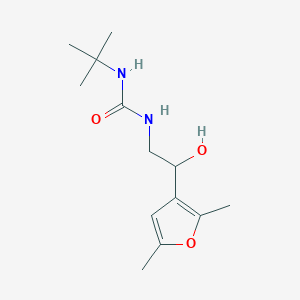![molecular formula C20H16N4O2 B2515305 5-cyclopropyl-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide CAS No. 1797904-28-9](/img/structure/B2515305.png)
5-cyclopropyl-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as the one , is a topic of significant interest in medicinal chemistry . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered heterocyclic moiety known as imidazole, which possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole-containing compounds have been synthesized by integrating the pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazole . Pyrimidine-containing compounds were obtained by palladium-catalyzed coupling reaction (Suzuki reaction), and NAH compounds were obtained from the aldehyde intermediate synthesized as a result of the Vilsmeier-Haack reaction .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Antiviral Properties
Imidazole-containing compounds have been found to exhibit antiviral properties . This makes them potential candidates for the development of new antiviral drugs.
Antibacterial and Antimicrobial Activity
These compounds have shown significant antibacterial and antimicrobial activities . They could be used in the development of new antibiotics, especially in the face of increasing antibiotic resistance.
Antiprotozoal Activity
Imidazole derivatives have demonstrated antiprotozoal activity . This suggests their potential use in treating diseases caused by protozoan parasites.
Anti-inflammatory Properties
Compounds containing the imidazole moiety have anti-inflammatory properties . They could be used in the treatment of various inflammatory conditions.
Antitumor Activity
Imidazole-containing compounds have shown potential in the treatment of cancer due to their antitumor properties . They could be used in the development of new cancer therapies.
Antidiabetic Properties
These compounds have also demonstrated antidiabetic properties . This suggests their potential use in managing diabetes.
Mechanism of Action
Target of Action
The compound 5-cyclopropyl-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide is part of a class of compounds known as imidazo[1,2-a]pyridines . These compounds have been found to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazo[1,2-a]pyridines, in general, have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators
Biochemical Pathways
Given the broad range of biological activities associated with imidazo[1,2-a]pyridines, it can be inferred that this compound may interact with multiple pathways
Pharmacokinetics
Imidazole, a core structure in this compound, is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Imidazo[1,2-a]pyridines have been associated with a broad range of biological activities , suggesting that this compound could have multiple effects at the molecular and cellular level.
properties
IUPAC Name |
5-cyclopropyl-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c25-20(16-11-18(26-23-16)13-8-9-13)22-15-6-2-1-5-14(15)17-12-24-10-4-3-7-19(24)21-17/h1-7,10-13H,8-9H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQCJUFAQYYJTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Cyclopropyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2515222.png)
![1-[(3R,4R)-4-Fluoro-3-hydroxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2515223.png)
![N-(3,4-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2515226.png)
![N-[Oxan-4-yl(phenyl)methyl]prop-2-enamide](/img/structure/B2515228.png)

![6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2515231.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide](/img/structure/B2515234.png)
![1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine](/img/structure/B2515235.png)

![3-[4-(Difluoromethoxy)phenyl]propanenitrile](/img/structure/B2515238.png)


![4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2515243.png)
